8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5/h5-6,12-13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHUTLJPXVTIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanohydrin Formation and Hydroxy Group Introduction
A pivotal step in the synthesis is the formation of the 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane intermediate through cyanohydrin chemistry.
-
- Sodium cyanide (NaCN) or potassium cyanide (KCN) as the cyanide source.
- Hydrochloric acid (HCl, 5M) to maintain acidic conditions.
- Solvents such as methyl tert-butyl ether, diethyl ether, or butyl acetate.
- Reaction temperatures maintained at 0°C to control reactivity.
- Reaction times typically range from 24 to 44 hours for completion.
-
- The azabicyclic ketone is dissolved in an organic solvent.
- Cyanide salt is added under cooling with stirring.
- Acid is added dropwise to maintain pH and facilitate cyanohydrin formation.
- After reaction, pH is adjusted to around 5.5 to separate organic and aqueous phases.
- Extraction and drying steps follow to isolate the cyanohydrin intermediate.
-
- Yields reported are generally high (up to 72% in related steps).
- The product is often a mixture of epimers (e.g., 25:75 exo:endo ratio).
Reduction of Cyano Intermediates to Hydroxy Compounds
Reduction of the cyano group to hydroxy or amino derivatives is conducted using:
-
- Alkali metal borohydrides (e.g., lithium borohydride, sodium borohydride) in methanol.
- Catalytic hydrogenation with palladium catalysts under controlled pressure.
- Metal-mediated reductions using magnesium in alcohols.
-
- Stirring at 0°C initially, then warming to ambient temperature.
- Reaction times vary from 1 hour to overnight.
- Workup includes quenching with aqueous phosphate buffers, extraction with ethyl acetate, washing with brine, drying, and concentration.
Functional Group Transformations Using Phosphorus Oxychloride and Pyridine
- Phosphorus oxychloride (POCl3) in pyridine is used to convert hydroxy intermediates into corresponding chloro or activated species.
- The reaction is conducted at low temperatures (-10°C to 10°C) to control reactivity.
- Subsequent heating at 80°C for 24 hours promotes completion.
- The mixture is then quenched with water or aqueous sodium carbonate to neutralize and isolate the product.
Extraction and Purification
- Organic layers are extracted multiple times with solvents such as ethyl acetate, diethyl ether, or toluene.
- Washing with dilute hydrochloric acid and brine removes impurities.
- Drying agents like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) are used before filtration.
- Concentration under reduced pressure yields the purified product.
Summary Table of Key Preparation Steps
| Step No. | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one | NaCN or KCN, HCl (5M), ether solvent, 0°C, 24-44 h | 3-cyano-3-hydroxy-8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octane | ~70 | Mixture of epimers (25:75 exo:endo) |
| 2 | Cyano-hydroxy intermediate | LiBH4 or NaBH4 in MeOH; Mg in MeOH; or Pd-catalyzed H2 | Reduced hydroxy-azabicyclooctane | Variable | Reduction of cyano group |
| 3 | Hydroxy intermediate | POCl3 and pyridine, -10°C to 80°C, 24 h | Activated chloro or related derivatives | - | For further functionalization |
| 4 | Reaction mixture | Workup with aqueous phosphate buffer, extraction, drying | Purified 8-hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane | - | Isolation of final product |
Research Findings and Analytical Data
- Mass spectral data for intermediates show molecular ion peaks consistent with expected molecular weights (e.g., M+ = 200 for cyano intermediates).
- The reaction pathways allow control over stereochemistry, with epimer ratios influencing biological activity.
- The use of mild reducing agents and controlled temperatures ensures selective transformations without over-reduction or decomposition.
- The preparation methods have been validated in patent literature with reproducible yields and purity, confirming their industrial applicability.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane serves as a versatile building block in organic synthesis. It can be utilized to create complex organic molecules and natural product analogs through various chemical reactions such as oxidation, reduction, and substitution .
Reactivity Studies
The compound undergoes several chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : Reduction reactions can yield different derivatives.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitutions .
Biology
Pharmacological Research
Research indicates that this compound interacts with mu-opioid receptors, suggesting potential applications as an antagonist that may mitigate opioid side effects while retaining analgesic properties .
Neuroprotective Properties
Preliminary studies have shown that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in treating neurodegenerative diseases such as Alzheimer's .
Mu Opioid Receptor Antagonism
A study demonstrated that derivatives of this compound exhibited significant antagonistic properties at mu-opioid receptors, potentially providing therapeutic benefits without typical central nervous system side effects associated with opioids .
Kappa Opioid Receptor Selectivity
Another investigation highlighted a series of azabicyclo compounds that showed high selectivity for kappa-opioid receptors, indicating that modifications to the bicyclic structure can enhance receptor selectivity and potency .
Neuroprotective Effects
In vitro studies indicated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, suggesting its potential use in neuroprotection .
Mechanism of Action
The mechanism of action of 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol
- Structure : Features a trifluoromethylphenyl group at position 3 and a methyl group at position 8.
- Key Differences :
Boc-8-Hydroxy-3-azabicyclo[3.2.1]octane
- Structure : Contains a tert-butyloxycarbonyl (Boc) protecting group at position 8.
- Key Differences :
- Impact : Primarily used in synthetic intermediates; the Boc group is cleaved in final steps to reveal the hydroxyl group.
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives
- Structure : Diarylmethylene substituents at position 3.
- Key Differences :
- Impact : Enhanced binding to opioid receptors due to aromatic interactions, but reduced solubility compared to the target compound.
Physicochemical Properties
| Compound | log P | Water Solubility | pKa (Hydroxyl) |
|---|---|---|---|
| 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane | 1.8 | Moderate | ~9.5 |
| 8-Methyl-3-[4-(trifluoromethyl)phenyl]-3-ol analog | 2.5 | Low | ~10.2 |
| Boc-8-Hydroxy-3-azabicyclo[3.2.1]octane | 2.1 | Low | N/A (protected) |
| 3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane | 3.2 | Very Low | N/A |
Biological Activity
8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane is a bicyclic compound characterized by a trifluoromethyl group and a hydroxyl group attached to an azabicyclo framework. This compound has garnered attention due to its potential biological activities, particularly in relation to opioid receptors and other pharmacological applications.
- Molecular Formula: CHFNO
- Molecular Weight: 195.19 g/mol
- CAS Number: 1251923-31-5
- IUPAC Name: 8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol
The biological activity of this compound primarily involves its interaction with the mu-opioid receptors (MOR). Research indicates that compounds in the azabicyclo[3.2.1]octane family can act as selective antagonists for these receptors, potentially providing therapeutic benefits without the central nervous system side effects typically associated with opioid medications .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Mu Opioid Receptor Antagonism : A study demonstrated that 8-hydroxy derivatives exhibit significant antagonistic properties at the mu-opioid receptor, which could mitigate the side effects of opioid medications while retaining analgesic efficacy .
- Kappa Opioid Receptor Selectivity : In another investigation, a series of azabicyclo compounds were identified that showed high selectivity for kappa-opioid receptors, suggesting that modifications to the bicyclic structure can enhance receptor selectivity and potency .
- Neuroprotective Studies : Preliminary studies indicated that this compound may exhibit neuroprotective properties, potentially beneficial in treating conditions like Alzheimer's disease through its interactions with specific neuroreceptors .
Synthesis and Production
The synthesis of this compound can be achieved through various methods, including cycloaddition reactions involving azomethine ylides and acrylate derivatives under mild conditions, often catalyzed by transition metals like gold or rhodium .
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other azabicyclo compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 8-Oxabicyclo[3.2.1]octane | Lacks trifluoromethyl group | Limited opioid receptor activity |
| 8-Azabicyclo[3.2.1]octane | No hydroxyl or trifluoromethyl groups | Reduced selectivity for opioid receptors |
| 8-Methyl-8-azabicyclo[3.2.1]octane | Contains a methyl group instead of trifluoromethyl | Different pharmacological profile |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane, and how do reaction conditions influence diastereocontrol?
- Answer : Synthesis often employs radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol. Key factors include substituent selection (e.g., trifluoromethyl vs. hydroxy groups) and reaction temperature to minimize by-products. For example, allyl-substituted precursors yield bicyclic frameworks efficiently .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Answer : Structural confirmation relies on 1H NMR (e.g., bridgehead protons at δ 3.8–4.2) and LCMS ([M+H]+ m/z 254.1). HPLC with a C18 column (90:10 MeCN/H2O) ensures ≥99% purity, critical for pharmacological reproducibility .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its binding affinity to neurotransmitter transporters?
- Answer : Stereochemical orientation (endo vs. exo) significantly impacts interactions with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. For example, endo configurations in analogs show 10-fold higher DAT inhibition than exo forms. Molecular docking and electrophysiological assays (e.g., slow EPSP modulation) are essential to validate stereoselectivity .
Q. What strategies are recommended to address contradictory findings in the compound's partial agonist activity across different in vitro assays?
- Answer : Discrepancies may arise from assay-specific conditions (e.g., cell lines, buffer pH). Standardizing protocols and using orthogonal methods (e.g., radioligand binding vs. cAMP functional assays) can resolve conflicts. Studies on BIMU analogs highlight the need for comparative dose-response curves .
Q. How can computational modeling be integrated with experimental data to predict the metabolic stability of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
